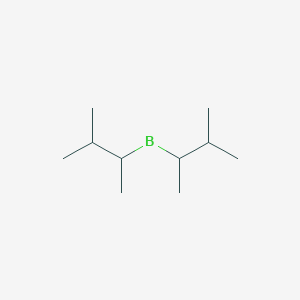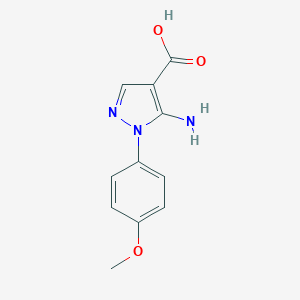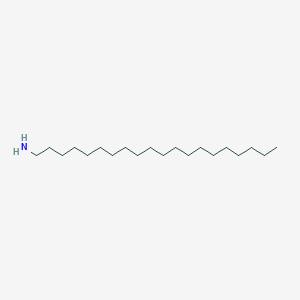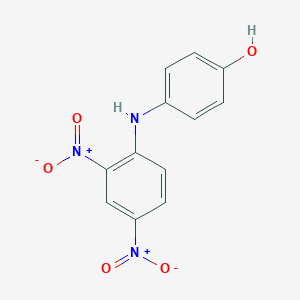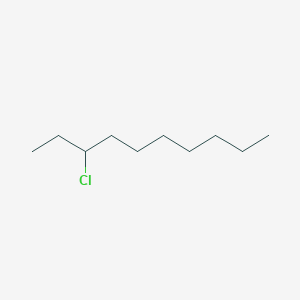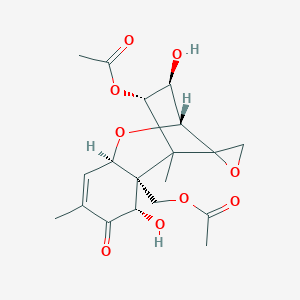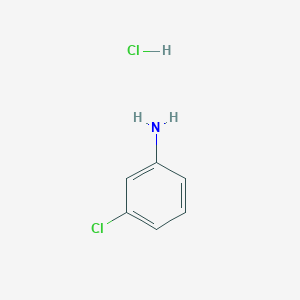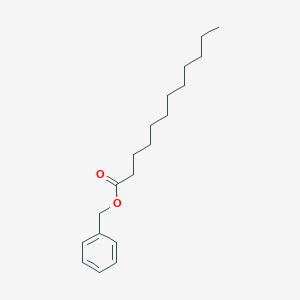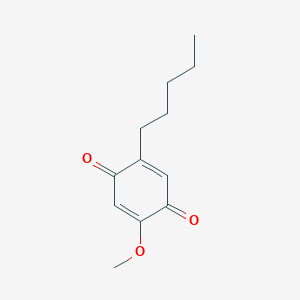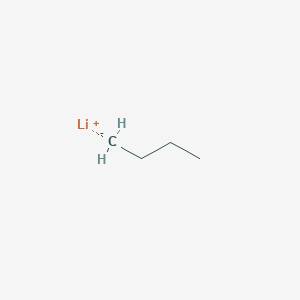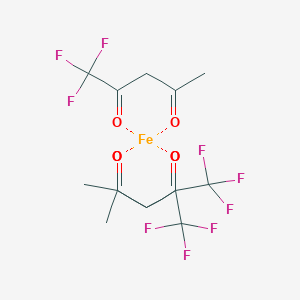
Iron;1,1,1-trifluoro-4-hydroxypent-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron;1,1,1-trifluoro-4-hydroxypent-3-en-2-one, also known as TFH, is a synthetic trifluoromethyl ketone compound that has been used in a variety of applications in scientific research. It is a colorless liquid at room temperature, and has a boiling point of approximately 116°C. TFH has been used in a variety of ways, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a solvent for a variety of compounds.
Wissenschaftliche Forschungsanwendungen
Sustainable Green Oxidant in Organic Chemistry
Iron is utilized to synthesize consumer products and remediate the environment due to its abundance and industrial significance. High-valent iron oxo compounds, such as ferrate (FeVIO42−), are applied in sustainable organic synthesis, offering efficient routes for C–H bond activation and selectivity. This chemistry is notably used in hydroxylation of hydrocarbons and the conversion of alcohols to aldehydes or ketones. Additionally, ferrate oxidation is effective in transforming pharmaceuticals and micropollutants in water, addressing human and ecological health impacts (Sharma, Chen, & Zbořil, 2016).
Direct Interorganellar Transfer of Iron
In biological systems, iron plays a critical role in processes like oxygen transport, cellular respiration, and DNA synthesis. Research has shown that developing erythroid cells transfer iron directly from transferrin-containing endosomes to mitochondria, which is essential for heme biosynthesis. This mechanism suggests a sophisticated intracellular transport system that bypasses the oxygen-rich cytosol, highlighting iron's fundamental role in cellular function (Sheftel et al., 2006).
Synthesis and Characterization of Iron Trifluoride
Research on iron trifluoride, including its synthesis and structural properties, has provided insights into its application in various fields. For instance, anhydrous iron trifluorides have been synthesized through gas-solid fluorination, demonstrating the impact of precursor hydration on the crystalline phase obtained. These findings have implications for material science and the development of novel compounds (Louvain et al., 2013).
Iron-Based Catalysis
Iron's use in catalysis is highlighted by its application in hydrofunctionalisation of alkenes and alkynes, offering a sustainable route to functionalized products. The development of iron-catalyzed reactions, including hydroamination and hydroalkoxylation, showcases iron's potential in green chemistry and industrial applications, given its abundance and environmental compatibility (Greenhalgh, Jones, & Thomas, 2015).
Iron in Nanotechnology and Environmental Remediation
Nanosized iron particles have been employed in the reduction of chlorinated ethanes, demonstrating the potential for environmental remediation through nanotechnology. The kinetics, pathways, and effects of reaction conditions on the reduction process reveal the efficiency and versatility of nanosized iron in treating pollutants (Song & Carraway, 2005).
Wirkmechanismus
Target of Action
The primary targets of Iron;1,1,1-trifluoro-4-hydroxypent-3-en-2-one are metal ions, particularly sodium (Na) and copper (Cu) ions . These metal ions play crucial roles in various biological processes, including signal transduction, enzyme activation, and maintaining structural integrity of proteins and nucleic acids.
Mode of Action
Iron;1,1,1-trifluoro-4-hydroxypent-3-en-2-one interacts with its targets by forming chelates, a type of complex in which the metal ion is bound to the compound . The formation of these chelates can influence the biological activity of the metal ions, potentially altering their roles in biological processes.
Result of Action
The molecular and cellular effects of Iron;1,1,1-trifluoro-4-hydroxypent-3-en-2-one’s action depend on the specific biological context. By forming chelates with metal ions, it could potentially alter the ions’ biological activity, leading to changes at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Iron;1,1,1-trifluoro-4-hydroxypent-3-en-2-one. Factors such as pH, temperature, and the presence of other ions or molecules can affect its ability to form chelates with metal ions .
Eigenschaften
IUPAC Name |
iron;1,1,1-trifluoro-4-hydroxypent-3-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H5F3O2.Fe/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,9H,1H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFWWQPONYCXPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F9FeO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 135449825 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


